molecular formula C7H3BrFNO2 B13334763 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one

7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one

Katalognummer: B13334763
Molekulargewicht: 232.01 g/mol
InChI-Schlüssel: UJPFMOJPJLQPTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family This compound is characterized by the presence of bromine and fluorine atoms attached to the benzoxazole ring, which imparts unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one typically involves the reaction of 4-fluoro-2-nitrophenol with bromine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired benzoxazole derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one undergoes various types of chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

  • 5-Bromo-7-fluorobenzo[d]oxazol-2-amine
  • 6-Bromo-4-fluorobenzo[d]oxazol-2-amine
  • 2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole

Comparison: 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one is unique due to the specific positioning of the bromine and fluorine atoms on the benzoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of bromine at the 7th position and fluorine at the 4th position can influence the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C7H3BrFNO2

Molekulargewicht

232.01 g/mol

IUPAC-Name

7-bromo-4-fluoro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3BrFNO2/c8-3-1-2-4(9)5-6(3)12-7(11)10-5/h1-2H,(H,10,11)

InChI-Schlüssel

UJPFMOJPJLQPTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1F)NC(=O)O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.